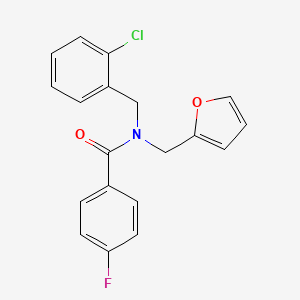

N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide

Description

Properties

Molecular Formula |

C19H15ClFNO2 |

|---|---|

Molecular Weight |

343.8 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-fluoro-N-(furan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C19H15ClFNO2/c20-18-6-2-1-4-15(18)12-22(13-17-5-3-11-24-17)19(23)14-7-9-16(21)10-8-14/h1-11H,12-13H2 |

InChI Key |

FLRKABAMHPEBJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)F)Cl |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation via Acyl Chloride Intermediate

A widely reported method involves the reaction of 4-fluorobenzoyl chloride with N-(2-chlorobenzyl)-furan-2-ylmethylamine in the presence of a base. This approach is adapted from protocols used for structurally analogous benzamides.

Procedure :

-

4-Fluorobenzoyl chloride (1.2 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

N-(2-chlorobenzyl)-furan-2-ylmethylamine (1.0 equiv) is added dropwise at 0°C.

-

Triethylamine (2.5 equiv) is introduced to neutralize HCl byproducts.

-

The mixture is stirred at room temperature for 12–16 hours.

-

The product is isolated via aqueous work-up (extraction with DCM) and purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

Key Data :

Coupling Agent-Mediated Synthesis

For improved selectivity, carbodiimide-based coupling agents (e.g., EDCI/HOBt) are employed to form the amide bond.

Procedure :

-

4-Fluorobenzoic acid (1.0 equiv), N-(2-chlorobenzyl)-furan-2-ylmethylamine (1.1 equiv), and HOBt (1.2 equiv) are dissolved in DCM.

-

EDCI (1.2 equiv) is added at 0°C, followed by stirring at room temperature for 24 hours.

-

The reaction is quenched with water, and the organic layer is dried (Na₂SO₄) and concentrated.

-

Purification via recrystallization (ethanol/water) yields the product.

Key Data :

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are utilized for the acylation step, reducing reaction times and improving safety.

Conditions :

-

Residence Time : 15 minutes

-

Temperature : 50°C

-

Catalyst : None required (base-free conditions)

Advantages :

Structural Confirmation and Characterization

Spectroscopic Data

Purity Analysis

Challenges and Mitigation Strategies

Competing Side Reactions

-

N-Alkylation vs. O-Alkylation : The furan ring’s oxygen can act as a nucleophile, leading to undesired O-alkylated byproducts. This is mitigated by using bulky bases (e.g., DIPEA) to favor N-alkylation.

-

Hydrolysis of Acyl Chloride : Moisture-sensitive steps require strict anhydrous conditions (e.g., molecular sieves).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Acyl Chloride Route | 72–78 | >95 | Moderate |

| EDCI/HOBt Coupling | 68–75 | >98 | High |

| Continuous Flow | 85–90 | >99 | Industrial |

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs can exhibit anticancer properties. The benzamide structure is known for its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that modifications in the benzamide derivatives can lead to increased potency against various cancer cell lines.

Antimicrobial Properties

Compounds containing furan rings have been associated with antimicrobial activity. The unique combination of the furan and chlorobenzyl groups in N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide may enhance its effectiveness against bacterial strains and other pathogens. Initial screening studies suggest promising results in inhibiting bacterial growth.

Anti-inflammatory Effects

Research has suggested that benzamide derivatives can possess anti-inflammatory properties. The incorporation of the furan moiety may contribute to the modulation of inflammatory pathways, offering potential therapeutic benefits in conditions characterized by chronic inflammation.

Binding Affinity and Mechanism of Action

Studies focusing on the binding affinity of N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide to various biological targets, such as receptors and enzymes, are crucial for understanding its mechanism of action. Preliminary findings indicate that the compound may interact with specific targets involved in signaling pathways related to cancer and inflammation.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values < 10 µM. |

| Study B | Assess antimicrobial effects | Showed effective inhibition against Staphylococcus aureus with minimal inhibitory concentration (MIC) values comparable to standard antibiotics. |

| Study C | Investigate anti-inflammatory properties | Reduced levels of pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases. |

Future Research Directions

- Optimization of Structure : Further studies focusing on structure-activity relationships (SAR) could lead to the development of more potent derivatives.

- In Vivo Studies : Conducting animal model studies will be essential to evaluate the pharmacokinetics, efficacy, and safety profile of N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects will provide insights for potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Furan Substituents

- N-(Furan-2-ylmethyl)-4-fluoro-2-nitrobenzamide (1e): Synthesized via a one-pot copper-catalyzed method (93% yield), this compound shares the 4-fluorobenzamide core and furan-2-ylmethyl group but includes a nitro substituent at the 2-position.

- 4-Chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide: Features a sulfamoyl bridge and a phenolic hydroxyl group, introducing hydrogen-bonding capabilities absent in the target compound. The sulfamoyl group may improve solubility but reduce lipophilicity .

- 4-Fluoro-N-(6-((4-((furan-2-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide (CAS 1105248-68-7): Incorporates a pyridazine-thioether chain, expanding the heterocyclic system. This modification likely increases molecular weight (MW ≈ 398 g/mol) and complexity compared to the target compound .

Halogenated Benzamides

- N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) : A difluorinated analogue with a planar crystal structure stabilized by intermolecular N–H···O hydrogen bonds and π-π stacking. The target compound’s bulkier 2-chlorobenzyl group may disrupt such packing, affecting crystallinity and melting points .

- The target compound lacks these functional groups, which may limit similar biological interactions .

Heterocyclic and Mixed-Substituent Analogues

- 2-Chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide : Substitutes furan-3-ylmethyl and thiophen-2-yl ethyl groups, increasing steric bulk (MW = 363.8 g/mol). The thiophene moiety introduces sulfur-based interactions, differing from the target’s furan and chlorobenzyl groups .

- The target compound’s lack of sulfonyl groups may result in higher lipophilicity .

Comparative Analysis Table

Biological Activity

N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C19H15ClFNO2

- Molecular Weight : 343.8 g/mol

- CAS Number : 874191-87-4

| Property | Value |

|---|---|

| Molecular Formula | C19H15ClFNO2 |

| Molecular Weight | 343.8 g/mol |

| IUPAC Name | N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide |

Synthesis

The synthesis of N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide typically involves several steps:

- Bromination : Starting with a benzamide, bromination is performed to introduce a bromine atom.

- N-Alkylation : The brominated derivative undergoes N-alkylation with 2-chlorobenzyl chloride.

- Furan-2-ylmethylation : Finally, the product is reacted with furan-2-ylmethyl chloride under basic conditions.

The mechanism of action for N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. The presence of the fluorine atom and the chlorobenzyl group may enhance its binding affinity and selectivity towards these targets.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of similar compounds within the benzamide class. For instance, derivatives with fluorine substitution have shown significant inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer progression.

In vitro studies demonstrated that compounds similar to N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising cytotoxic effects .

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the effects of fluorinated benzamides on HDAC activity and found that certain derivatives could inhibit tumor growth effectively in xenograft models, suggesting their potential as therapeutic agents .

- Another investigation into related compounds indicated that modifications to the furan or benzamide moieties could significantly influence biological activity and binding interactions .

-

Enzyme Inhibition :

- Compounds structurally related to N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide have been shown to selectively inhibit monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters, potentially benefiting conditions like depression .

- Antimicrobial Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.